molecular formula C10H7ClN2O5S2 B12603758 2-Thiophenesulfonamide, 5-chloro-N-(4-hydroxyphenyl)-4-nitro- CAS No. 646039-60-3

2-Thiophenesulfonamide, 5-chloro-N-(4-hydroxyphenyl)-4-nitro-

Cat. No.: B12603758
CAS No.: 646039-60-3
M. Wt: 334.8 g/mol
InChI Key: ANAUQADRYCCPIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiophenesulfonamide, 5-chloro-N-(4-hydroxyphenyl)-4-nitro- is a synthetic organic compound that belongs to the class of thiophenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenesulfonamide, 5-chloro-N-(4-hydroxyphenyl)-4-nitro- typically involves the following steps:

    Nitration: Introduction of a nitro group to the thiophene ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom.

    Sulfonamide Formation: Reaction of the chlorinated thiophene with sulfonamide.

    Hydroxylation: Introduction of a hydroxyl group to the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and chlorination reactions, followed by sulfonamide formation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and nitro groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted thiophenesulfonamides.

Scientific Research Applications

2-Thiophenesulfonamide, 5-chloro-N-(4-hydroxyphenyl)-4-nitro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Thiophenesulfonamide, 5-chloro-N-(4-hydroxyphenyl)-4-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Thiophenesulfonamide, 5-chloro-N-(4-methoxyphenyl)-4-nitro-
  • 2-Thiophenesulfonamide, 5-chloro-N-(4-aminophenyl)-4-nitro-
  • 2-Thiophenesulfonamide, 5-chloro-N-(4-methylphenyl)-4-nitro-

Uniqueness

2-Thiophenesulfonamide, 5-chloro-N-(4-hydroxyphenyl)-4-nitro- is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical and biological properties. These functional groups can participate in various chemical reactions, making the compound versatile for different applications.

Properties

CAS No.

646039-60-3

Molecular Formula

C10H7ClN2O5S2

Molecular Weight

334.8 g/mol

IUPAC Name

5-chloro-N-(4-hydroxyphenyl)-4-nitrothiophene-2-sulfonamide

InChI

InChI=1S/C10H7ClN2O5S2/c11-10-8(13(15)16)5-9(19-10)20(17,18)12-6-1-3-7(14)4-2-6/h1-5,12,14H

InChI Key

ANAUQADRYCCPIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.